

Application Notes and Protocols: Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate in Foldamer Design

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Compound of Interest

Compound Name: Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction to (1S,2R)-2-Aminocyclopentanecarboxylate in Foldamer Chemistry

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a chiral building block crucial for the synthesis of foldamers, which are synthetic oligomers that adopt well-defined, predictable three-dimensional structures in solution.^{[1][2]} This specific stereoisomer is a precursor to (1S,2R)-2-aminocyclopentanecarboxylic acid (cis-ACPC), a constrained β -amino acid. The incorporation of cyclic β -amino acids like ACPC into peptide chains imparts significant conformational stability, leading to the formation of unique secondary structures that can mimic natural biomolecules.^{[1][3]}

The stereochemistry of the 2-aminocyclopentanecarboxylic acid monomer dictates the resulting foldamer's secondary structure. Oligomers of trans-ACPC, specifically the (1R,2R) and (1S,2S) enantiomers, have a strong propensity to form a stable 12-helix structure, which is characterized by a series of 12-membered hydrogen-bonded rings.^[4] This helical motif is analogous to the α -helix found in proteins, making trans-ACPC-based foldamers valuable scaffolds for mimicking α -helical protein domains involved in protein-protein interactions (PPIs).

In contrast, oligomers of cis-ACPC, derived from **ethyl (1S,2R)-2-aminocyclopentanecarboxylate**, tend to adopt extended, sheet-like secondary structures.^[5] This structural dichotomy allows for the rational design of foldamers with distinct topologies for various biomedical applications.

The primary application of ACPC-based foldamers lies in the development of novel therapeutics, particularly as inhibitors of protein-protein interactions.^{[4][6]} Their rigid and predictable conformations allow for the precise spatial arrangement of functional groups to target the large and often shallow interfaces of PPIs, which are challenging to address with traditional small molecules. Furthermore, the unnatural β -amino acid backbone of these foldamers confers significant resistance to proteolytic degradation, a major advantage for the development of peptide-based drugs.^[6]

Application Notes

Design of α -Helix Mimetics for PPI Inhibition

Foldamers incorporating trans-ACPC are excellent scaffolds for mimicking α -helical domains involved in critical protein-protein interactions. The 12-helix adopted by trans-ACPC oligomers presents side chains in a spatial arrangement that can effectively mimic the "hot spot" residues of an α -helix that are crucial for binding to its protein partner.

Applications:

- **Oncology:** Targeting anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-xL, Mcl-1, and Bcl-2) is a key strategy in cancer therapy. Foldamers containing trans-ACPC have been designed to mimic the BH3 domain of pro-apoptotic proteins, leading to potent inhibition of these interactions and induction of apoptosis in cancer cells.^{[4][7]}
- **Infectious Diseases:** The entry of viruses into host cells is often mediated by α -helical interactions. trans-ACPC-based foldamers have been developed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, demonstrating their potential as antiviral agents.^[8]

Development of Proteolytically Stable Peptidomimetics

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of β -amino acids like ACPC into the peptide backbone renders the resulting foldamer highly resistant to enzymatic cleavage.^[6] This enhanced stability leads to a longer plasma half-life and improved pharmacokinetic properties, making them more viable as drug candidates.

Scaffolds for Library Synthesis and Screening

The modular nature of ACPC-based foldamers makes them well-suited for the generation of combinatorial libraries. Solid-phase peptide synthesis allows for the systematic variation of both the α - and β -amino acid residues in the sequence, enabling the exploration of a vast chemical space to identify potent and selective binders for a given protein target.

Quantitative Data

The following tables summarize key quantitative data for ACPC-containing foldamers as inhibitors of protein-protein interactions.

Table 1: Binding Affinities of ACPC-Containing Foldamers to Anti-Apoptotic Proteins

Foldamer ID	Target Protein	Binding Affinity (Kd or Ki, nM)	Assay Method	Reference
α/β -1	Mcl-1	23 ± 8	Surface Plasmon Resonance (SPR)	[4]
α/β -1	Bcl-xL	11 ± 3	Surface Plasmon Resonance (SPR)	[4]
α/β -1	Bcl-2	19 ± 11	Surface Plasmon Resonance (SPR)	[4]
α/β -2	Mcl-1	22 ± 10	Surface Plasmon Resonance (SPR)	[4]
α/β -2	Bcl-xL	13 ± 2	Surface Plasmon Resonance (SPR)	[4]
α/β -2	Bcl-2	26 ± 12	Surface Plasmon Resonance (SPR)	[4]

Table 2: Activity of a trans-ACPC-Containing Foldamer Against SARS-CoV-2 S Protein

Foldamer ID	Target	Kd (nM)	IC50 (μ M)	Assay Method	Reference
Peptide 41	SARS-CoV-2 S Protein RBD	650	1.3	Bio-layer Interferometry (BLI) & HTRF	[8]

Experimental Protocols

Synthesis of Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid

This protocol is adapted from scalable synthetic routes to all four stereoisomers of Fmoc-ACPC.[1] The synthesis starts with the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Materials:

- Ethyl 2-oxocyclopentanecarboxylate
- (R)- α -phenylethylamine
- Toluene
- Isobutyric acid
- Sodium borohydride (NaBH_4)
- Methanol
- Hydrochloric acid (HCl)
- Diethyl ether
- Sodium bicarbonate (NaHCO_3)
- Sodium sulfate (Na_2SO_4)
- (2R,3R)-2,3-Dibenzoyl-L-(-)-tartaric acid (L-DBTA)
- Acetonitrile
- Potassium carbonate (K_2CO_3)
- Potassium bicarbonate (KHCO_3)

- Palladium on activated carbon (10% Pd/C)
- Hydrogen gas
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Dioxane
- Water

Procedure:

- Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate and (R)- α -phenylethylamine in toluene with a catalytic amount of isobutyric acid. Heat the mixture to facilitate imine formation with azeotropic removal of water. After cooling, perform the reduction of the imine using NaBH₄ in methanol to yield a mixture of diastereomeric amino esters.
- Diastereomeric Salt Formation: After an aqueous workup and extraction with diethyl ether, the crude mixture of amino esters is dissolved in a hot solution of (2R,3R)-2,3-dibenzoyl-L-(-)-tartaric acid in acetonitrile. Upon cooling, the salt of the (1S,2R)-amino ester with L-DBTA will selectively precipitate.
- Isolation of the Free Amine: The diastereomerically pure salt is treated with an aqueous solution of K₂CO₃ and KHCO₃ and extracted with diethyl ether. The organic layers are combined, dried over Na₂SO₄, and concentrated to give the pure ethyl (1S,2R)-2-[[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate.
- Debenzylation: The purified amino ester is dissolved in methanol, and 10% Pd/C is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere to remove the phenylethyl group, yielding **ethyl (1S,2R)-2-aminocyclopentanecarboxylate**.
- Hydrolysis: The resulting ethyl ester is hydrolyzed by heating in aqueous HCl to afford (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride.
- Fmoc Protection: The amino acid hydrochloride is dissolved in a mixture of dioxane and aqueous NaHCO₃. Fmoc-Cl is added portion-wise, and the reaction is stirred until

completion. After an acidic workup, the product is extracted, dried, and purified to yield Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid.

Solid-Phase Synthesis of an ACPC-Containing Foldamer

This is a general protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS) and can be adapted for automated synthesizers.^{[2][5][9]}

Materials:

- Fmoc-Rink Amide MBHA resin (or other suitable resin)
- Fmoc-protected α -amino acids
- Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
- OxymaPure® or HOBt
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether

Procedure:

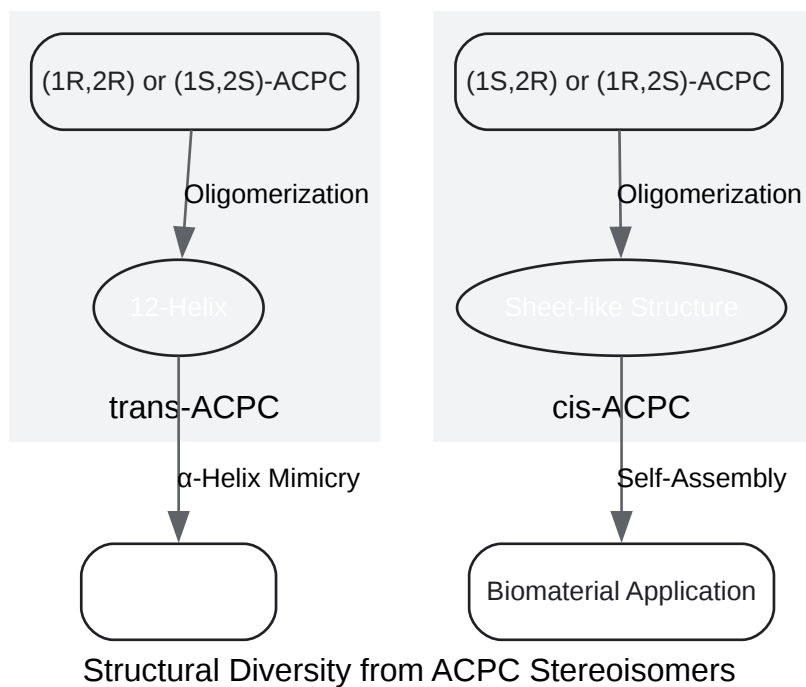
- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

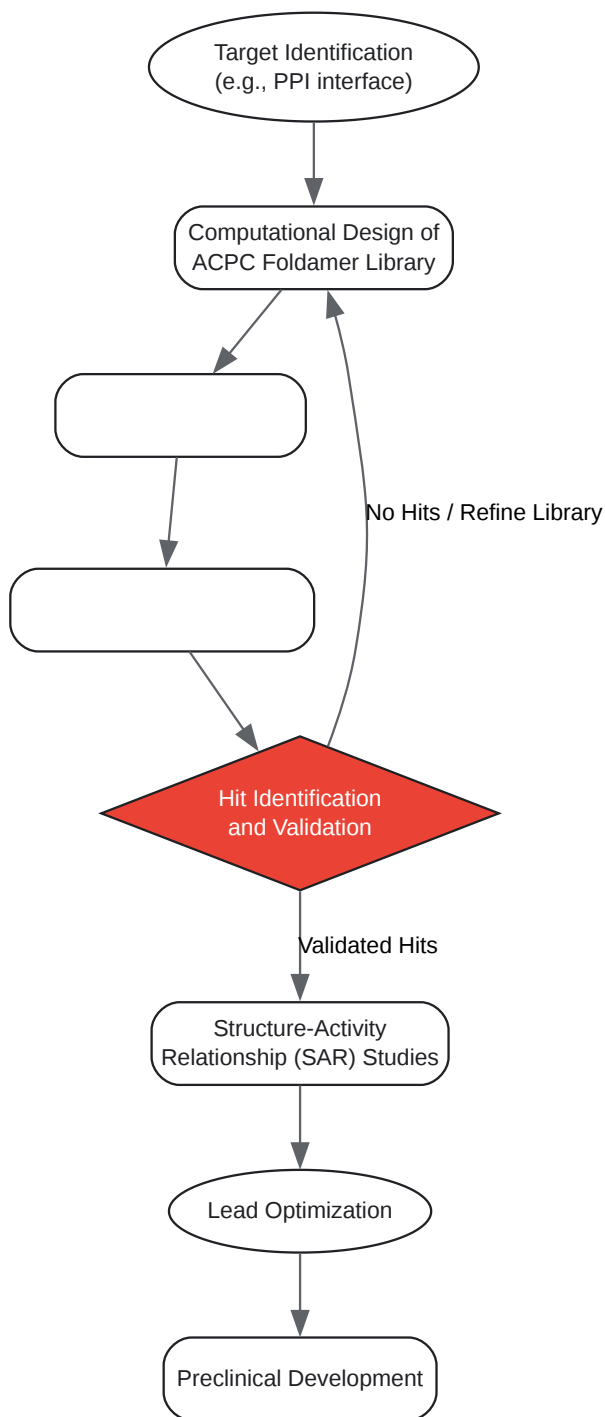
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (α -amino acid or Fmoc-(1S,2R)-ACPC) (3-5 equivalents relative to resin loading), coupling reagent (e.g., DIC or HBTU/HATU), and additive (e.g., OxymaPure® or HOBt) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the desired sequence.
- Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Structural Divergence of ACPC Foldamers





Workflow for ACPC Foldamer Library Design and Screening

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